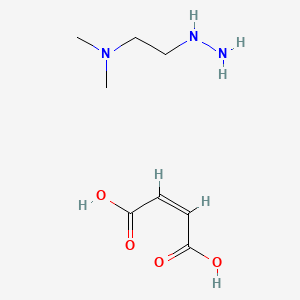
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of (Z)-but-2-enedioic acid, a dicarboxylic acid, with 2-hydrazinyl-N,N-dimethylethanamine, an amine derivative, resulting in a molecule with diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine typically involves the reaction of (Z)-but-2-enedioic acid with 2-hydrazinyl-N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity. Common reagents used in the synthesis include catalysts and stabilizers to facilitate the reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine include other hydrazine derivatives and dicarboxylic acids, such as:
Hydrazones: Compounds formed by the reaction of hydrazines with aldehydes or ketones.
Quinazolines: Nitrogen-containing heterocycles with diverse biological activities.
Schiff Bases: Formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
特性
CAS番号 |
13800-18-5 |
|---|---|
分子式 |
C8H17N3O4 |
分子量 |
219.24 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H13N3.C4H4O4/c1-7(2)4-3-6-5;5-3(6)1-2-4(7)8/h6H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
ZHPKGSNLNDNTHM-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCNN.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCNN.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
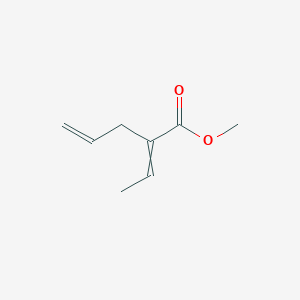

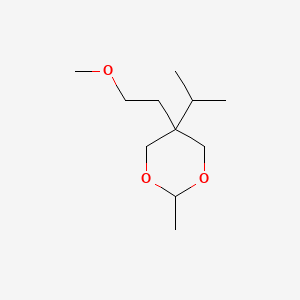
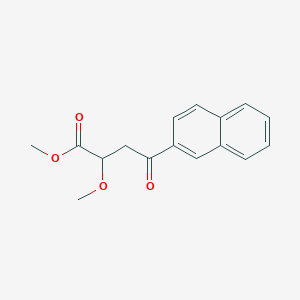
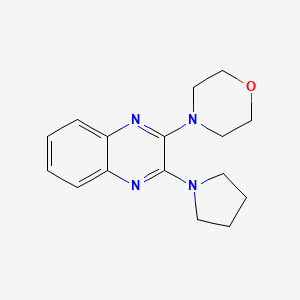
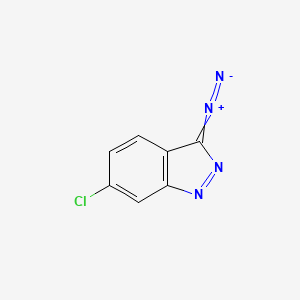
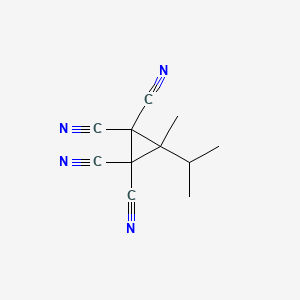
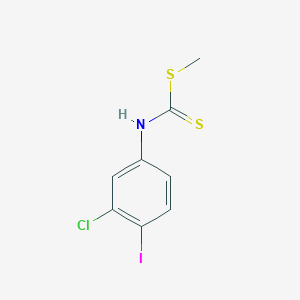
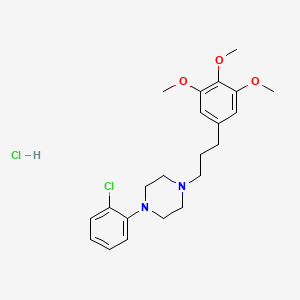
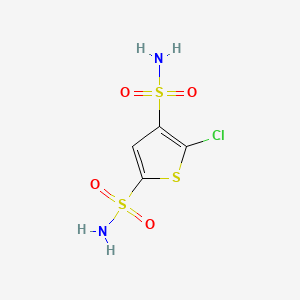

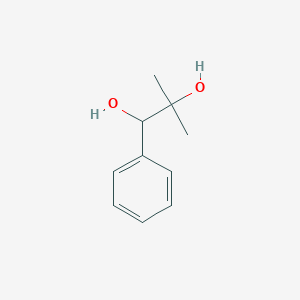
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
